

4-Bromo-2-chloronicotinic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-Bromo-2-chloronicotinic acid

Cat. No.: B1378938

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An In-Depth Technical Guide to **4-Bromo-2-chloronicotinic Acid**

Section 1: Core Chemical Identity

4-Bromo-2-chloronicotinic acid is a halogenated pyridine derivative that serves as a valuable heterocyclic building block in synthetic chemistry. Its utility stems from the distinct reactivity conferred by the bromine, chlorine, and carboxylic acid functional groups attached to the pyridine core. These groups provide multiple reaction sites for elaboration, making it a key intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[\[1\]](#)[\[2\]](#)

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 4-Bromo-2-chloropyridine-3-carboxylic acid.

Commonly used synonyms include:

- **4-Bromo-2-chloronicotinic acid**
- 4-Bromo-2-chloro-3-pyridinecarboxylic Acid

Chemical Structure

The structure consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a carboxylic acid group, and at position 4 with a bromine atom.

Caption: Chemical structure of **4-Bromo-2-chloronicotinic acid**.

Key Identifiers

Quantitative identifiers are crucial for unambiguous sourcing and regulatory compliance.

Identifier	Value	Source
CAS Number	1060805-68-6	[3]
Molecular Formula	C ₆ H ₃ BrCINO ₂	[3] [4]
Molecular Weight	236.45 g/mol	[3] [4]
SMILES	O=C(O)C1=C(Cl)N=CC=C1Br	[3]

Section 2: Physicochemical and Spectroscopic Profile

Physicochemical Properties

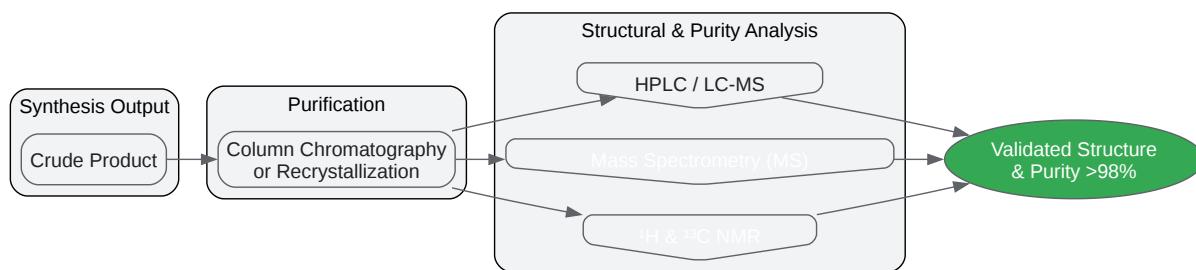
The physical properties of the compound dictate its handling, storage, and reaction conditions.

Property	Value	Rationale & Insights
Purity	Typically >95%	Sourced for use as a synthetic intermediate where high purity is essential to prevent side reactions.
Storage	Inert atmosphere, 2-8°C	Recommended to prevent potential degradation from atmospheric moisture or heat. Cold-chain transportation may be required. [3] [5]

Note: Experimental data such as melting point and solubility for the 4-bromo isomer are not widely published in readily accessible literature; these should be determined empirically via techniques like Differential Scanning Calorimetry (DSC) and solubility assays in relevant solvents.

Spectroscopic Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, a standard analytical workflow provides the necessary validation.[3]



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Caption: Standard workflow for the purification and validation of **4-Bromo-2-chloronicotinic acid**.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants confirming the substitution pattern. The carboxylic acid proton will appear as a broad singlet.
- Mass Spectrometry (MS): MS analysis will confirm the molecular weight (236.45 g/mol) and show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[3]

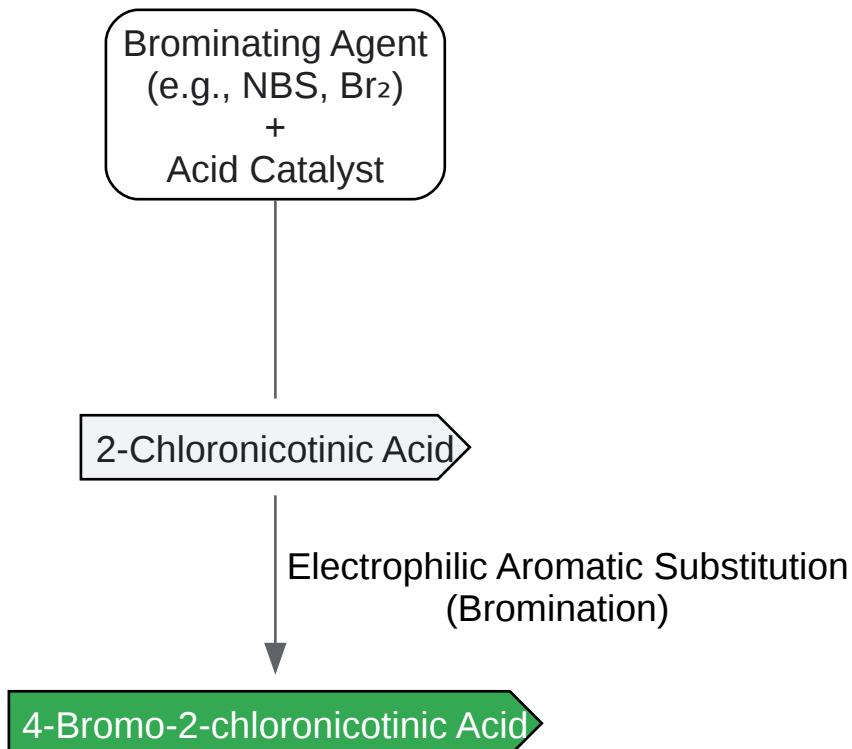
- HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, ensuring it meets the specifications required for subsequent synthetic steps.

Section 3: Synthesis and Mechanism

While specific industrial synthesis routes for **4-Bromo-2-chloronicotinic acid** are often proprietary, a plausible pathway can be designed based on established organohalogen chemistry. Halogenated nicotinic acids are critical intermediates, and their synthesis generally involves the controlled halogenation of pyridine precursors.^[6]

Proposed Synthetic Pathway

A logical approach involves the selective halogenation of a suitable nicotinic acid derivative. The directing effects of the existing substituents (the carboxylic acid and the ring nitrogen) are key considerations in controlling the regioselectivity of the bromination and chlorination steps. 2-Chloronicotinic acid is a commercially available starting material and serves as a logical precursor.^{[2][7]} The electron-withdrawing nature of the chlorine and carboxylic acid groups deactivates the ring towards electrophilic substitution, requiring carefully chosen reaction conditions.



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Caption: Proposed synthetic transformation from 2-chloronicotinic acid.

Illustrative Experimental Protocol

This protocol is a representative example based on standard laboratory procedures for electrophilic bromination of deactivated aromatic rings.

Objective: To synthesize **4-Bromo-2-chloronicotinic acid** via bromination of 2-chloronicotinic acid.

Materials:

- 2-Chloronicotinic acid (1 equivalent)
- N-Bromosuccinimide (NBS) (1.1 equivalents)
- Fuming sulfuric acid (oleum)
- Ice bath
- Round-bottom flask with magnetic stirrer
- Standard glassware for workup and extraction

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, charge the 2-chloronicotinic acid.
- Dissolution: Carefully add fuming sulfuric acid (oleum) dropwise at 0°C (ice bath) with constant stirring until the starting material is fully dissolved. The use of a strong acid catalyst is necessary to activate the deactivated pyridine ring for electrophilic attack.
- Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution, maintaining the temperature below 10°C. NBS is chosen as a safer and more manageable source of electrophilic bromine compared to liquid bromine.

- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
- Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice in a large beaker. This will precipitate the crude product and dilute the strong acid.
- Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity **4-Bromo-2-chloronicotinic acid**.
- Drying & Characterization: Dry the purified product under vacuum and confirm its identity and purity using the spectroscopic methods outlined in Section 2.2.

Section 4: Applications in Research and Development

The strategic placement of three distinct functional groups makes **4-Bromo-2-chloronicotinic acid** a highly versatile scaffold.

Role as a Heterocyclic Building Block

This molecule is primarily used as an intermediate in multi-step syntheses.^[1] Each functional group can be addressed selectively:

- The carboxylic acid is available for amide bond formation, esterification, or reduction.
- The chlorine and bromine atoms are sites for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Potential in Pharmaceutical Scaffolding

Halogenated nicotinic acid derivatives are foundational in medicinal chemistry.^[7] They are integral to the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic

areas, including anti-inflammatory and antimicrobial agents.^[2] The 4-bromo-2-chloro substitution pattern provides a specific framework for building molecules that can be optimized for binding to biological targets.

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound serves as a key intermediate in creating next-generation herbicides and pesticides.^{[1][2]} The pyridine core is a common feature in many agrochemicals, and the specific halogenation pattern can be tuned to achieve desired efficacy and selectivity.

Section 5: Safety, Handling, and Storage

Proper handling of **4-Bromo-2-chloronicotinic acid** is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.^{[1][8]}

Hazard Identification

Hazard Class	GHS Statement	Precautionary Action
Skin Irritation	H315: Causes skin irritation	Wear protective gloves and clothing. Wash skin thoroughly after handling. ^{[8][9]}
Eye Irritation	H319: Causes serious eye irritation	Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. ^{[8][9]}
Respiratory Irritation	H335: May cause respiratory irritation	Avoid breathing dust. Use only outdoors or in a well-ventilated area. ^[8]

Recommended Handling Protocols

- Engineering Controls: Handle in a chemical fume hood to ensure adequate ventilation and minimize inhalation risk.^[10] Eyewash stations and safety showers should be readily accessible.^[8]

- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
- Handling: Avoid dust formation.[11] Wash hands thoroughly after handling.[12]

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12]
- Inert Atmosphere: For long-term storage, keeping the material under an inert gas like nitrogen or argon at 2-8°C is recommended to maintain stability.[4][5]

Section 6: Conclusion

4-Bromo-2-chloronicotinic acid is a specialized chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined structure, characterized by three distinct and reactive functional groups, provides chemists with a versatile platform for constructing complex molecular architectures. Understanding its chemical identity, synthetic accessibility, and handling requirements is paramount for leveraging its full potential in research and development settings.

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